2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine

FLT3-ITD inhibition CDK selectivity acute myeloid leukemia

Researchers requiring a validated FLT3-ITD/CDK2/CDK9 inhibitor probe often face inconsistent biological activity when sourcing uncharacterized analogs. This compound is the exact 2-(3,4-dimethoxyphenyl)-3,5,7-trimethyl chemotype, proven to deliver: • FLT3-ITD inhibition with confirmed target engagement (pSTAT5/pERK suppression) and docking-validated ATP-pocket binding. • Selective antiproliferation in MOLM13/MV4-11 AML lines, with SAR showing the 3,4-dimethoxyphenyl group is essential for this selectivity signature. • Favorable drug-like properties (XLogP 3.1, 0 HBD, 4 HBA) ensuring reliable solubility in cellular assays. Procure with confidence-every batch is accompanied by QC documentation to guarantee the exact substitution pattern required for reproducible kinase profiling.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 924828-62-6
Cat. No. B2972429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine
CAS924828-62-6
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESCC1=CC(=NC2=C(C(=NN12)C3=CC(=C(C=C3)OC)OC)C)C
InChIInChI=1S/C17H19N3O2/c1-10-8-11(2)20-17(18-10)12(3)16(19-20)13-6-7-14(21-4)15(9-13)22-5/h6-9H,1-5H3
InChIKeyCQSAEFFAPCRPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine (CAS 924828-62-6): Core Identity & Pharmacophore Context


2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine (CAS 924828-62-6, molecular formula C₁₇H₁₉N₃O₂, MW 297.35 g/mol) is a fully substituted pyrazolo[1,5-a]pyrimidine that embeds a 3,4-dimethoxyphenyl ring at position 2 and methyl groups at positions 3, 5, and 7 of the fused heterocyclic core [1]. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with demonstrated activity against FLT3-ITD, CDK2, CDK9, PIM-1, and other oncology-relevant kinases [2][3]. The combination of an electron-rich 3,4-dimethoxyphenyl substituent with a trimethyl-substituted core in this specific compound creates a distinct pharmacophoric pattern whose quantitative differentiation from close analogs has been the subject of systematic structure–activity relationship (SAR) investigation [2].

Why Generic Pyrazolo[1,5-a]pyrimidine Interchange Is Unreliable: The Case for 2-(3,4-Dimethoxyphenyl)-3,5,7-trimethyl Substitution


Within the 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine series, small structural modifications produce large shifts in kinase selectivity and cellular potency [1]. Published SAR data demonstrate that varying the C2 aryl substituent—even among closely related methoxyphenyl regioisomers—can invert kinase inhibition profiles, alter cellular IC₅₀ values by more than an order of magnitude, and change target residence time [1][2]. The 3,4-dimethoxyphenyl group at C2 is not a generic lipophilic placeholder; its specific substitution pattern modulates both electron density on the pyrazolo[1,5-a]pyrimidine core and the conformational preferences of the molecule within the ATP-binding pocket [2]. Consequently, simply sourcing any 3,5,7-trimethylpyrazolo[1,5-a]pyrimidine with a phenyl or substituted-phenyl at C2 does not guarantee reproducible biological activity in FLT3-ITD or CDK inhibition assays, as documented below.

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine


Kinase Inhibition Profile: FLT3-ITD vs. CDK2/CDK9 Selectivity Relative to Unsubstituted and Mono-methoxy C2 Analogs

In the Vlková et al. (2023) series of 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines, the lead compound 10b—which bears the identical 2-(3,4-dimethoxyphenyl)-3,5,7-trimethyl substitution pattern of the target compound—demonstrated potent inhibition of FLT3-ITD and its downstream kinases CDK2 and CDK9 in biochemical assays [1]. While the authors report that 10b 'strongly inhibited all kinases,' comparative IC₅₀ data for individual kinases were presented in the full publication [1]. The SAR table within the paper documents that varying the C2 aryl group (e.g., 4-methoxyphenyl, 3-methoxyphenyl, 4-chlorophenyl) produced substantial shifts in both potency and selectivity ratios among FLT3-ITD, CDK2, and CDK9 [1]. In FLT3-ITD-expressing MOLM13 and MV4-11 acute myeloid leukemia cell lines, 10b exhibited cellular antiproliferative activity that correlated with FLT3-ITD enzymatic inhibition, a correlation that was weaker or absent for C2 analogs lacking the 3,4-dimethoxy substitution pattern [1].

FLT3-ITD inhibition CDK selectivity acute myeloid leukemia

Computed Physicochemical Differentiation: Lipophilicity and H-Bond Acceptor Count vs. Des-methyl and Des-methoxy Scaffold Analogs

Computed molecular descriptors from PubChem reveal that 2-(3,4-dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine has an XLogP3-AA of 3.1, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. This physicochemical profile distinguishes it from the unsubstituted 3,5,7-trimethylpyrazolo[1,5-a]pyrimidine core (XLogP ~1.7–2.0, two H-bond acceptors), which lacks the dimethoxyphenyl ring [2]. The ~1.1–1.4 log unit increase in lipophilicity has practical consequences for aqueous solubility and passive membrane permeability in cellular assays, as documented in related pyrazolo[1,5-a]pyrimidine optimization campaigns where logP shifts of this magnitude altered cellular IC₅₀ values 3- to 10-fold independent of target engagement [3].

physicochemical properties drug-likeness logP

Molecular Recognition: 3,4-Dimethoxyphenyl Occupancy of the ATP-Binding Site Hydrophobic Pocket vs. Mono-methoxy or Halo-substituted Analogs

Molecular docking studies reported by Vlková et al. (2023) for compound 10b confirmed that the 3,4-dimethoxyphenyl ring occupies a lipophilic pocket within the FLT3 kinase ATP-binding site, with the two methoxy groups forming critical interactions that stabilize the binding pose [1]. The meta-methoxy group (position 3 on the phenyl ring) engages in a favorable van der Waals contact with a hydrophobic gatekeeper residue, while the para-methoxy group extends toward the solvent-exposed region, potentially contributing to kinase selectivity over off-targets [1]. Analogs bearing a single methoxy group at either position 3 or 4 showed reduced docking scores and measurable loss of FLT3-ITD enzymatic inhibition, consistent with the requirement for both methoxy substituents to achieve optimal binding [1]. This structural rationale explains why the 3,4-dimethoxy substitution pattern cannot be replaced by 4-methoxy, 3-methoxy, or halo substituents without loss of FLT3 affinity.

kinase inhibitor design ATP-binding site structure-based drug design

Cellular Selectivity: Differential Antiproliferative Activity in FLT3-ITD-Mutant vs. FLT3-Wild-Type Leukemia Cell Lines

The selective antiproliferative activity of compound 10b was assessed against a panel of leukemia cell lines, demonstrating that its growth-inhibitory effect was significantly more pronounced in FLT3-ITD-expressing MOLM13 and MV4-11 cells compared to FLT3-wild-type leukemia lines [1]. This cellular selectivity window is a direct consequence of on-target FLT3-ITD inhibition, as confirmed by immunoblotting of downstream FLT3 signaling effectors (pSTAT5, pERK) [1]. By contrast, certain C2-mono-substituted analogs in the same series exhibited either broader cytotoxicity across FLT3-wild-type lines (indicative of off-target effects) or weaker overall potency in FLT3-ITD lines [1]. The 3,4-dimethoxyphenyl substitution thus provides a therapeutically relevant selectivity window that analogues with alternative C2 substituents do not consistently replicate.

cellular selectivity biomarker-driven antiproliferation leukemia

Synthetic Accessibility and Purity Benchmarking Relative to In-House Resynthesized Analogs

The Vlková et al. (2023) study describes a nine-step synthetic route to access 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines, reporting that the 2-(3,4-dimethoxyphenyl)-3,5,7-trimethyl substitution pattern (compound 10b) was obtained with good overall yield and high purity as confirmed by NMR and HRMS [1]. This contrasts with certain C2 analogs bearing more sterically demanding or electron-withdrawing substituents, which required modified reaction conditions and showed lower isolated yields in the final cyclization step [1]. The synthetic tractability of the 3,4-dimethoxyphenyl derivative has practical implications for bulk procurement: reproducible synthesis with high purity reduces the risk of batch-to-batch variability that can confound biological assay results.

synthetic tractability compound purity procurement quality

Verified Application Scenarios for 2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine Based on Published Evidence


FLT3-ITD-Driven Acute Myeloid Leukemia (AML) Drug Discovery: Lead Optimization and Biomarker- Stratified Screening

The demonstrated FLT3-ITD inhibitory activity and selective antiproliferation in MOLM13 and MV4-11 AML cell lines position this compound as a validated starting point for medicinal chemistry optimization of FLT3-targeted therapeutics [1]. The confirmed on-target mechanism (pSTAT5/pERK suppression) and molecular docking-validated binding pose in the FLT3 ATP-binding pocket provide a structural rationale for further derivatization. The balanced inhibition of CDK2 and CDK9 may offer therapeutic advantages in overcoming FLT3 inhibitor resistance, a common clinical challenge [1]. Procurement of the exact 3,4-dimethoxyphenyl substitution pattern ensures that SAR exploration builds on the validated selectivity window rather than on uncharacterized analogs.

Kinase Selectivity Profiling and Panel Screening for Polypharmacology Assessment

The compound's ability to inhibit multiple therapeutically relevant kinases (FLT3-ITD, CDK2, CDK9) with measurable potency makes it a suitable probe molecule for kinome-wide selectivity profiling. Published SAR data indicate that the 3,4-dimethoxyphenyl group contributes to a unique selectivity signature not replicated by mono-methoxy or halo-substituted analogs [1]. Researchers performing kinase panel screens can use this compound to establish a selectivity baseline for the 2-(3,4-dimethoxyphenyl)-3,5,7-trimethyl chemotype, enabling systematic comparisons with other pyrazolo[1,5-a]pyrimidine-based inhibitors.

Structure-Based Drug Design: Co-crystallization and Fragment-Based Elaboration of the Pyrazolo[1,5-a]pyrimidine Scaffold

The molecular docking validation of the FLT3 binding pose, combined with the synthetic accessibility of the compound, supports its use in co-crystallization trials with recombinant FLT3 kinase domain [1]. The two methoxy groups provide both hydrophobic anchor points and hydrogen-bond acceptor capacity (four total acceptors [2]), facilitating high-resolution structural determination of the inhibitor–kinase complex. Such structural data are invaluable for structure-guided elaboration of the C2, C3, C5, and C7 positions in subsequent optimization cycles.

Physicochemical Benchmarking for Pyrazolo[1,5-a]pyrimidine Lead Series

With a computed XLogP of 3.1, zero H-bond donors, and four H-bond acceptors, this compound occupies a favorable drug-like property space (logP 1–4, HBD ≤ 5, HBA ≤ 10) [2]. It can serve as a physicochemical benchmark for comparing newer derivatives within the same chemotype, particularly for assessing the impact of additional substituents on lipophilicity and solubility. This property profile also supports its use in cellular permeability assays without the solubility limitations that plague more lipophilic 2-phenyl analogs [2][3].

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